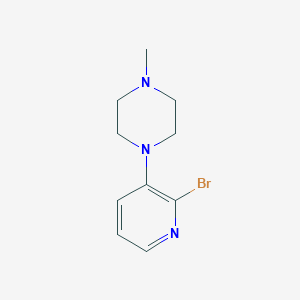
N''-(piperazine-1-carboximidoyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’'-(piperazine-1-carboximidoyl)guanidine is a chemical compound with the molecular formula C6H17Cl3N6. It is known for its utility in research and has applications in various fields of science. The compound is characterized by the presence of a piperazine ring and a guanidine group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(piperazine-1-carboximidoyl)guanidine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of diphenylvinylsulfonium triflate and a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds with high yields and involves deprotection steps to obtain the desired piperazine derivative .
Another method involves the catalytic guanylation reaction of amines with carbodiimides. This approach utilizes transition metal catalysts to facilitate the formation of the C–N bond, leading to the synthesis of guanidines .
Industrial Production Methods
Industrial production of N’'-(piperazine-1-carboximidoyl)guanidine often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’'-(piperazine-1-carboximidoyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine-1-carboxylic acid derivatives, while reduction can produce piperazine-1-carboximidoyl derivatives.
Scientific Research Applications
N’'-(piperazine-1-carboximidoyl)guanidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’'-(piperazine-1-carboximidoyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its binding affinity and the nature of the target. The piperazine ring and guanidine group play crucial roles in mediating these interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(diaminomethylidene)piperazine-1-carboximidamide
- N-(diaminomethylidene)-1-piperazinecarboximidamide
- N-phthaloylguanidines
Uniqueness
N’'-(piperazine-1-carboximidoyl)guanidine is unique due to its specific combination of a piperazine ring and a guanidine group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H14N6 |
|---|---|
Molecular Weight |
170.22 g/mol |
IUPAC Name |
N-(diaminomethylidene)piperazine-1-carboximidamide |
InChI |
InChI=1S/C6H14N6/c7-5(8)11-6(9)12-3-1-10-2-4-12/h10H,1-4H2,(H5,7,8,9,11) |
InChI Key |
WEIAHRZQEKRKDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=N)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13655925.png)

![7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13655933.png)


![3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13655948.png)
![6-(Bromomethyl)thieno[2,3-d]pyrimidine](/img/structure/B13655956.png)




![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)
